N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazolo[1,5-a]quinazoline core. This structure is characterized by a fused bicyclic system with a triazole ring (positions 1,2,3) and a quinazoline backbone. Key substituents include a 3-methylphenyl group at position 3 and a carboxamide moiety at position 8, where the amide nitrogen is bonded to a 2-methoxybenzyl group. Its synthesis likely follows pathways analogous to related triazoloquinazoline derivatives, such as cyclization reactions involving hydrazine derivatives or carbothioamide intermediates, as seen in similar compounds .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-15-6-5-8-16(12-15)22-23-27-25(32)19-11-10-17(13-20(19)30(23)29-28-22)24(31)26-14-18-7-3-4-9-21(18)33-2/h3-13,29H,14H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQUHSRGPMAAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Position 3 Substituents :
- The target compound’s 3-methylphenyl group is less polar than the 4-methoxyphenyl in E543-0718 and E543-0726, leading to a higher logP (~2.8 vs. 2.58) due to reduced hydrogen-bonding capacity.
- Methyl vs. Methoxy : Methyl groups increase hydrophobicity compared to methoxy, which has an oxygen atom capable of forming hydrogen bonds .
Amide Substituents :
Hydrogen-Bonding and Solubility
- The target compound and E543-0718/0726 share identical hydrogen-bond donors (2) and acceptors (9), suggesting similar solubility profiles (logSw ~-3.3). In contrast, E543-0719’s reduced hydrogen-bond capacity (1 donor, 8 acceptors) correlates with lower aqueous solubility .
Structural Analog Clustering via Molecular Networking
Mass spectrometry-based molecular networking () would cluster these compounds due to shared fragmentation patterns (high cosine scores). For example, the triazoloquinazoline core and carboxamide moiety generate characteristic MS/MS fragments, enabling rapid dereplication .
Implications for Drug Discovery
The compound’s logP (~2.8) and polar surface area (~97.4 Ų) align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. Structural analogs like E543-0726 exhibit similar ADMET profiles, supporting the utility of lumping strategies () for predicting pharmacokinetic behavior in this class .
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